Chemical Identity and Physicochemical Properties
Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to 4-Nitropicolinaldehyde
Executive Summary
4-Nitropicolinaldehyde, identified by the CAS Number 108338-19-8 , is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2][3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of its chemical properties, synthesis, reactivity, and applications. As a functionalized pyridine derivative, its unique electronic characteristics, stemming from the presence of both an aldehyde and a nitro group, render it a versatile intermediate for the construction of complex, biologically active molecules.[1] This document details its spectroscopic signature, crucial safety and handling protocols, and its established role in the development of novel therapeutic agents, including kinase inhibitors and antimicrobial compounds.[1]
4-Nitropicolinaldehyde is an aromatic aldehyde featuring a pyridine ring substituted with a nitro group at the 4-position. This substitution pattern significantly influences the molecule's reactivity.
1.1. Identifiers
| Identifier | Value | Source |
| CAS Number | 108338-19-8 | [1][2][3] |
| IUPAC Name | 4-nitropyridine-2-carbaldehyde | [3] |
| Molecular Formula | C₆H₄N₂O₃ | [1][3] |
| Synonyms | 4-Nitro-2-pyridinecarboxaldehyde, 4-NPA | [3] |
| MDL Number | MFCD07374896 | [1] |
1.2. Physicochemical Data
The following properties are essential for experimental design, including reaction setup, purification, and storage.
| Property | Value | Notes |
| Molecular Weight | 152.11 g/mol | [1][3] |
| Boiling Point | 275.3°C | [1] |
| Appearance | Typically a solid powder | Varies by purity |
| Topological Polar Surface Area | 75.8 Ų | Computed value[3] |
| Storage | Room temperature, under inert gas atmosphere | [1] |
Synthesis and Manufacturing
The primary route for synthesizing 4-nitropyridine derivatives involves a two-step process starting from pyridine N-oxide. This method is advantageous as it directs the nitration to the 4-position, a position not readily accessible by direct nitration of pyridine itself.[4]
2.1. Synthetic Workflow: Two-Step Synthesis from Pyridine N-oxide
The synthesis is a well-established pathway in heterocyclic chemistry.[4]
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Step 1: Nitration of Pyridine N-oxide. Pyridine N-oxide is treated with a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), to yield 4-nitropyridine N-oxide.[4] The N-oxide group activates the pyridine ring, making it susceptible to electrophilic substitution, and directs the incoming nitro group to the 4-position.
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Step 2: Deoxygenation. The resulting 4-nitropyridine N-oxide is then deoxygenated to give 4-nitropyridine. This is often achieved using a reducing agent like phosphorus trichloride (PCl₃).[4]
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Step 3: Functionalization to Aldehyde. The final step, which is not detailed in the general synthesis of 4-nitropyridine but is a logical extension, would involve the conversion of a precursor group at the 2-position (e.g., a methyl group) into the aldehyde. This can be achieved through various oxidation methods.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of 4-Nitropicolinaldehyde requires a combination of spectroscopic techniques. The expected spectral features are derived from its constituent functional groups.
3.1. Infrared (IR) Spectroscopy The IR spectrum is dominated by strong absorptions characteristic of the aldehyde and nitro groups.
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C=O Stretch (Aldehyde): A strong, sharp peak is expected around 1700-1715 cm⁻¹ .[5]
-
Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹ .
-
NO₂ Asymmetric & Symmetric Stretch: Two distinct, strong peaks are characteristic of the nitro group, appearing near 1540 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).[5]
-
Aromatic C=C/C=N Stretch: Medium intensity peaks will be present in the 1400-1600 cm⁻¹ region.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide clear structural information.
-
Aldehyde Proton (-CHO): A distinct singlet, significantly downfield, is expected in the δ 9.5-10.5 ppm range due to the deshielding effect of the carbonyl group.
-
Aromatic Protons: The three protons on the pyridine ring will appear in the aromatic region (δ 7.5-9.0 ppm ). Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) will be diagnostic of the 2,4-disubstitution pattern.
-
-
¹³C NMR:
-
Carbonyl Carbon: The aldehyde carbon will be highly deshielded, appearing around δ 190-200 ppm .
-
Aromatic Carbons: Carbons of the pyridine ring will resonate in the δ 120-160 ppm range. The carbon attached to the nitro group (C4) will be significantly affected by its electron-withdrawing nature.
-
3.3. Mass Spectrometry (MS) The mass spectrum will show a clear molecular ion peak (M⁺) corresponding to the molecular weight of the compound (152.11 m/z). Fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da) and the formyl group (-CHO, 29 Da).
Reactivity and Mechanistic Considerations
The chemistry of 4-Nitropicolinaldehyde is dictated by the interplay between its three key structural components: the pyridine ring, the nitro group, and the aldehyde group.
-
Aldehyde Group: This is a primary site for nucleophilic attack. It readily undergoes reactions such as condensation (e.g., Knoevenagel, Wittig), reductive amination to form amines, and oxidation to the corresponding carboxylic acid.[1]
-
Nitro Group: The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to it. The nitro group itself can be reduced to an amine (-NH₂), providing a route to other functionalized pyridines.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen allows it to act as a base or a ligand in coordination chemistry.[1][6]
Applications in Research and Drug Development
4-Nitropicolinaldehyde is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[7][8] The presence of reactive handles in 4-NPA makes it an ideal starting point for building molecular complexity.
-
Synthesis of Bioactive Heterocycles: It is a key intermediate for developing nitrogen-containing heterocyclic compounds.[1] Its versatile reactivity allows for the construction of more complex ring systems.
-
Kinase Inhibitors: The pyridine scaffold is common in kinase inhibitors used in oncology. 4-NPA can be used to build molecules that target the ATP-binding site of various kinases.[1]
-
Antimicrobial Agents: The nitropyridine motif has been explored for its antimicrobial properties.[7] 4-NPA serves as a precursor for synthesizing novel compounds with potential antibacterial and antifungal activity.[1]
-
Coordination Chemistry: The pyridine nitrogen can coordinate with metal ions, making 4-NPA a useful precursor for ligands in metal complexes with potential catalytic or material science applications.[1]
Safety, Handling, and Storage
Proper handling of 4-Nitropicolinaldehyde is crucial to ensure laboratory safety. The following guidelines are based on available safety data for structurally related compounds.
-
Hazard Identification: The compound is classified as causing skin and eye irritation (H315, H319).[2]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
-
Incompatible Materials:
-
Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[9]
-
Conclusion
4-Nitropicolinaldehyde (CAS: 108338-19-8) is a functionally rich and synthetically versatile building block of significant interest to the chemical and pharmaceutical sciences. Its well-defined reactivity, stemming from the aldehyde and nitro groups on a pyridine core, provides a robust platform for the synthesis of diverse and complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the discovery and development of new medicines and advanced materials.
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(PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate. [Link]
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Pyridones in drug discovery: Recent advances - PubMed. [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. [Link]
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